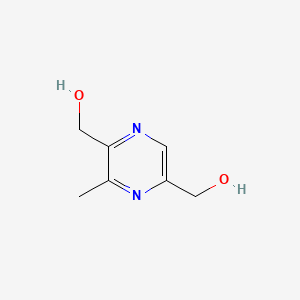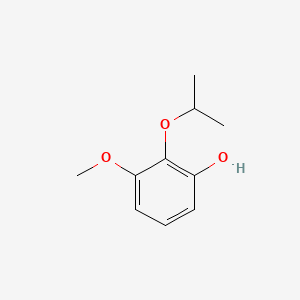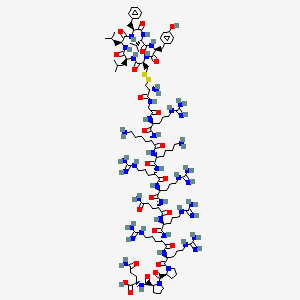
TAT-cyclo-CLLFVY
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAT-cyclo-CLLFVY is a cyclic peptide known for its role as a selective inhibitor of hypoxia-inducible factor-1 (HIF-1) dimerization. It specifically blocks the protein-protein interaction between recombinant His-HIF-1 alpha and GST-HIF-1 beta, with an IC50 value of 1.3 micromolar. Notably, it does not affect the interaction of His-HIF-2 alpha with GST-HIF-1 beta. This compound has shown efficacy in suppressing hypoxia-induced HIF-1 activity, leading to reduced expression of vascular endothelial growth factor (VEGF) and carbonic anhydrase IX (CAIX) in osteosarcoma and breast cancer cell lines .
科学研究应用
TAT-cyclo-CLLFVY has several scientific research applications, particularly in the fields of cancer biology and hypoxia research. It is used to study the role of HIF-1 in tumor growth, angiogenesis, and metastasis. By inhibiting HIF-1 dimerization, this compound helps researchers understand the molecular mechanisms underlying hypoxia-induced gene expression and its impact on cancer progression .
In addition to cancer research, this compound is also employed in studies related to cardiovascular diseases, where hypoxia plays a critical role. The compound’s ability to modulate hypoxia response pathways makes it a valuable tool for investigating therapeutic strategies targeting HIF-1.
生化分析
Biochemical Properties
TAT-cyclo-CLLFVY interacts with the PAS-B domain of HIF-1α, a key protein involved in the cellular response to reduced oxygen levels . This interaction inhibits the dimerization of HIF-1α and HIF-1β, thereby disrupting the function of HIF-1 .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It inhibits hypoxia-induced HIF-1 activity, leading to reduced expression of VEGF and CAIX in osteosarcoma and breast cancer cells. This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. By binding to the PAS-B domain of HIF-1α, this compound disrupts the protein-protein interaction between HIF-1α and HIF-1β . This disruption inhibits the dimerization of HIF-1, thereby reducing HIF-1-mediated hypoxia response signaling .
Temporal Effects in Laboratory Settings
Its ability to inhibit HIF-1 activity suggests potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the cellular response to hypoxia . It interacts with HIF-1α, a key enzyme in this pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TAT-cyclo-CLLFVY involves the use of a genetically encoded high-throughput screening platform to identify cyclic hexapeptides. The identified peptide, cyclo-CLLFVY, is synthesized through solid-phase peptide synthesis (SPPS) techniques. The cyclic nature of the peptide is achieved by forming a disulfide bond between cysteine residues .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a white solid, which is stored at -20 degrees Celsius to maintain stability.
化学反应分析
Types of Reactions: TAT-cyclo-CLLFVY primarily undergoes protein-protein interaction inhibition reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution.
Common Reagents and Conditions: The primary reagents involved in the synthesis and application of this compound include recombinant His-HIF-1 alpha, GST-HIF-1 beta, and various cell lines for in vitro studies. The conditions typically involve maintaining the peptide at low temperatures to prevent degradation .
Major Products Formed: The major product formed from the interaction of this compound with its target is the inhibition of HIF-1 dimerization, leading to decreased hypoxia response signaling and reduced expression of hypoxia-regulated genes such as VEGF and CAIX.
作用机制
TAT-cyclo-CLLFVY exerts its effects by binding to the PAS-B domain of HIF-1 alpha, thereby preventing its dimerization with HIF-1 beta. This inhibition disrupts the formation of the HIF-1 transcription factor complex, which is essential for the cellular hypoxia response. As a result, the expression of hypoxia-regulated genes, such as VEGF and CAIX, is significantly reduced. This mechanism of action highlights the compound’s potential as a therapeutic agent in conditions where hypoxia plays a pivotal role .
相似化合物的比较
- Cyclo-CLLFVY
- HIF-2 alpha inhibitors
- Other HIF-1 dimerization inhibitors
Comparison: TAT-cyclo-CLLFVY is unique in its selective inhibition of HIF-1 dimerization without affecting HIF-2 mediated hypoxia responses. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Compared to other HIF-1 dimerization inhibitors, this compound demonstrates a higher specificity for the HIF-1 alpha and HIF-1 beta interaction, making it a valuable tool for targeted cancer therapy .
属性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-[[(2R,5S,8S,11S,14S,17S)-11-benzyl-17-[(4-hydroxyphenyl)methyl]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-14-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]methyldisulfanyl]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C111H188N42O24S2/c1-59(2)52-76-97(168)148-79(54-62-22-8-7-9-23-62)99(170)151-86(61(5)6)102(173)149-78(55-63-34-36-64(154)37-35-63)98(169)150-80(100(171)147-77(53-60(3)4)96(167)146-76)58-179-178-57-65(114)87(158)135-56-85(157)136-66(26-14-44-129-106(117)118)88(159)137-67(24-10-12-42-112)89(160)138-68(25-11-13-43-113)90(161)139-69(27-15-45-130-107(119)120)91(162)140-71(29-17-47-132-109(123)124)93(164)143-73(38-40-83(115)155)95(166)142-70(28-16-46-131-108(121)122)92(163)141-72(30-18-48-133-110(125)126)94(165)144-74(31-19-49-134-111(127)128)103(174)153-51-21-33-82(153)104(175)152-50-20-32-81(152)101(172)145-75(105(176)177)39-41-84(116)156/h7-9,22-23,34-37,59-61,65-82,86,154H,10-21,24-33,38-58,112-114H2,1-6H3,(H2,115,155)(H2,116,156)(H,135,158)(H,136,157)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,163)(H,142,166)(H,143,164)(H,144,165)(H,145,172)(H,146,167)(H,147,171)(H,148,168)(H,149,173)(H,150,169)(H,151,170)(H,176,177)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132)(H4,125,126,133)(H4,127,128,134)/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUUHEHYNQGEFC-XLZVTALKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CSSCC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)O)N)CC4=CC=C(C=C4)O)C(C)C)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CSSC[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)CC4=CC=C(C=C4)O)C(C)C)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C111H188N42O24S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2559.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
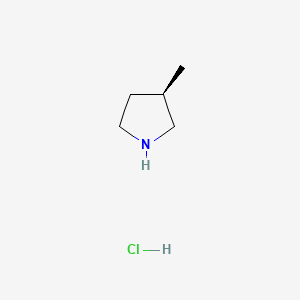
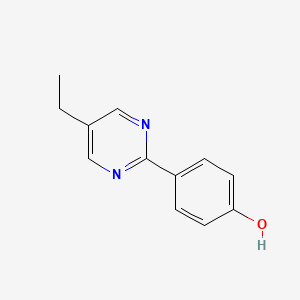
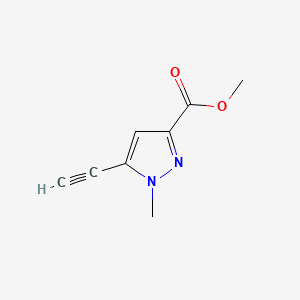
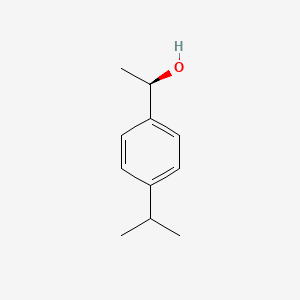
![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)
![6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B561523.png)

![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)
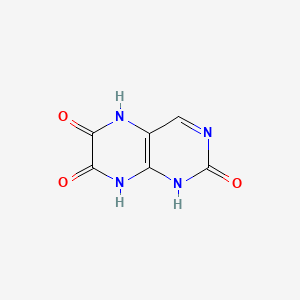
![(17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561532.png)
![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)
